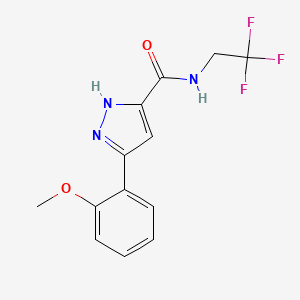

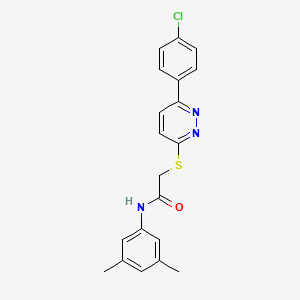

![molecular formula C10H13N3O B2529269 3,3-二甲基-1H,2H,3H,4H,5H-吡啶并[3,4-b][1,4]二氮杂卓-2-酮 CAS No. 1873249-50-3](/img/structure/B2529269.png)

3,3-二甲基-1H,2H,3H,4H,5H-吡啶并[3,4-b][1,4]二氮杂卓-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one" is a member of the pyrido[1,4]diazepin-2-one family, a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential as pharmacological agents. These compounds are characterized by a seven-membered diazepinone ring fused to a pyridine ring. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related structures and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of related pyrido[1,4]diazepin-2-ones typically involves multi-step processes with moderate to good overall yields. For instance, the synthesis of pyrrolo[3,2-e][1,4]diazepin-2-ones was achieved in 4-5 steps with yields ranging from 5-48% using a diastereoselective Pictet-Spengler reaction . Another approach for synthesizing imidazopyridine-fused [1,3]diazepinones involved a selective C-acylation reaction of 2-aminoimidazo[1,2-a]pyridine . Additionally, the synthesis of pyrido[3,2-e][1,4]diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones was reported using condensation reactions followed by cyclization with sodium hydride .

Molecular Structure Analysis

Crystallographic analysis has been used to determine the molecular structure of these compounds. For example, the structure of pyrrolo[3,2-e][1,4]diazepin-2-one was elucidated by X-ray diffraction, revealing dihedral angle geometry similar to an ideal gamma-turn . Structural studies of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones provided insights into the conformational properties of the seven-membered diazepin-2-one moiety and its influence on the adjacent py

科学研究应用

杂环化学和生物活性化合物

2,3-苯并二氮杂卓相关化合物的综述:这篇综述重点介绍了过去 30 年合成的各种二氮杂卓衍生物,重点关注生物等排体替代及其作为缺乏有效治疗方法的疾病(如某些癌症)的新药的潜力,以及对抗多重耐药病原体。该研究强调了杂环化学研究对于发现新型治疗剂的重要性 (Támas Földesi, Balázs Volk, M. Milen, 2018)。

合成路线和生物活性

1,4-二氮杂卓合成、反应和生物学意义

: 本文综述了与 1,4-二氮杂卓衍生物相关的合成方案、反应和广泛的生物活性。突出的活性包括抗精神病、抗焦虑、驱虫、抗惊厥、抗菌、抗真菌和抗癌特性,表明这些化合物在制药应用中具有显着的潜力 (M. Rashid 等,2019)。

药物化学和药物开发

杂化催化剂在吡喃并[2,3-d]嘧啶衍生物合成中的应用:本综述重点介绍了杂化催化剂在合成 5H-吡喃并[2,3-d]嘧啶支架中的作用,强调了其在医药和制药行业中的适用性,因为它们具有生物利用度和广泛的合成应用。它指出了使用这些合成途径开发先导分子的潜力 (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

属性

IUPAC Name |

3,3-dimethyl-4,5-dihydro-1H-pyrido[3,4-b][1,4]diazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-10(2)6-12-8-5-11-4-3-7(8)13-9(10)14/h3-5,12H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDCWUHNDDBDBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C(C=CN=C2)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)

![4'-Butyl-[1,1'-biphenyl]-4-carbothioamide](/img/structure/B2529189.png)

![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2529193.png)

![(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2529197.png)

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)

![2-(4-ethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2529202.png)

![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)